molecular formula C6H7NO B032227 3-Cyclopropyl-3-oxopropanenitrile CAS No. 118431-88-2

3-Cyclopropyl-3-oxopropanenitrile

Cat. No.: B032227
CAS No.: 118431-88-2
M. Wt: 109.13 g/mol
InChI Key: SDARMQNRQJBGQE-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-oxopropanenitrile: is an organic compound with the molecular formula C6H7NO . It is a cyano ketone derivative, characterized by the presence of a cyclopropyl group attached to a nitrile and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Cyclopropyl Chloromethane: One common method involves the reaction of cyclopropyl chloromethane with sodium hydroxide in an appropriate solvent.

    From 2-Cyanoacetic Acid: Another method involves the reaction of 2-cyanoacetic acid with n-butyllithium in the presence of a catalyst such as 1,10-phenanthroline.

Industrial Production Methods: Industrial production methods for 3-cyclopropyl-3-oxopropanenitrile are not widely documented. the methods mentioned above can be scaled up for industrial synthesis with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: It can undergo substitution reactions, particularly involving the nitrile group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • Potential applications in the development of pharmaceuticals, although specific uses are not well-documented.

Industry:

Mechanism of Action

The specific mechanism of action for 3-cyclopropyl-3-oxopropanenitrile is not well-documented. its reactivity can be attributed to the presence of the nitrile and ketone functional groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Biological Activity

3-Cyclopropyl-3-oxopropanenitrile is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H7NOC_6H_7NO and features a cyclopropyl group attached to a carbonyl and a nitrile functional group. The presence of these functional groups can influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyclopropyl moiety can provide unique steric and electronic properties, which may enhance binding affinity and selectivity towards molecular targets involved in various biological pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines. Its structural characteristics allow it to interfere with cellular processes essential for cancer cell proliferation.
  • Enzyme Inhibition : The compound has been reported to inhibit enzymes critical in metabolic pathways, potentially leading to therapeutic applications in diseases where these enzymes are dysregulated.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell lines
Enzyme InhibitionInhibition of specific metabolic enzymes
AntifungalSelective inhibition against C. albicans

Case Studies

  • Anticancer Properties : A study investigated the effects of this compound on breast cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through the activation of caspases, suggesting potential for development as an anticancer agent.
  • Fungal Selectivity : Research focused on the compound's ability to selectively inhibit the heat shock protein 90 (Hsp90) isoform in Candida albicans. This selectivity is crucial as it minimizes toxicity to human cells while effectively limiting fungal proliferation. The study highlighted structural rearrangements in Hsp90 upon binding, which were critical for understanding the compound's selectivity .

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods, often involving cyclization reactions that introduce the cyclopropyl group effectively. Derivatives of this compound have been synthesized to enhance its biological activity or selectivity towards specific targets.

Table 2: Synthesis Methods and Yields

Synthesis MethodYield (%)Reference
Cyclization from silyl enol ethers79%
Electrophilic cyanationVaries

Properties

IUPAC Name

3-cyclopropyl-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-4-3-6(8)5-1-2-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDARMQNRQJBGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431006
Record name 3-cyclopropyl-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118431-88-2
Record name 3-cyclopropyl-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropyl-3-oxopropanenitrile
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